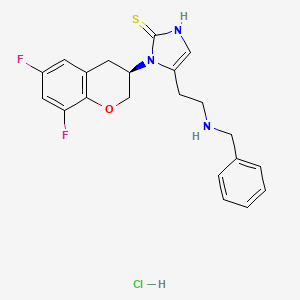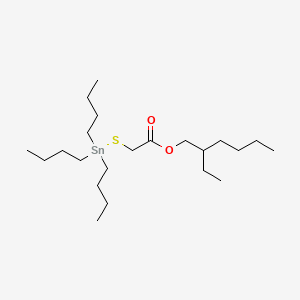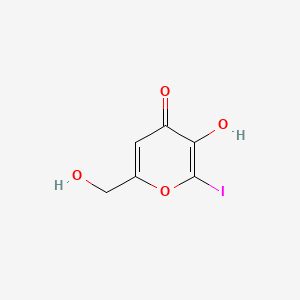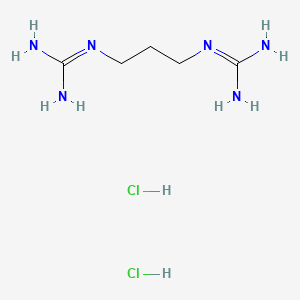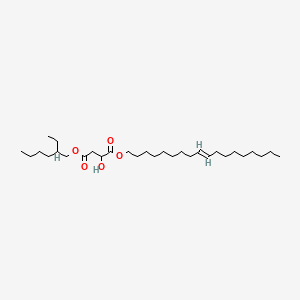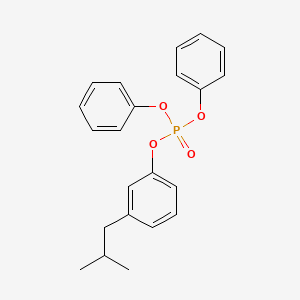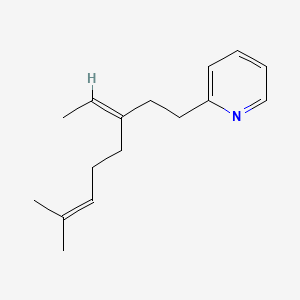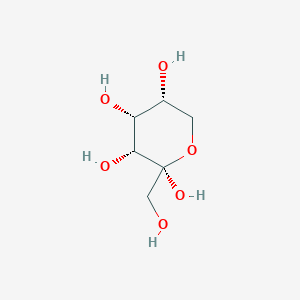
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is a chemical compound with the molecular formula C13H28O4. It is characterized by its complex structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol typically involves the reaction of isobutyl alcohol with ethylene oxide to form an intermediate, which is then further reacted with additional ethylene oxide units. The final step involves the introduction of a propanol group. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced distillation techniques helps in the separation and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the formulation of coatings, adhesives, and cleaning agents.
Wirkmechanismus
The mechanism of action of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds, while the ether linkages provide flexibility and solubility in different solvents. These properties enable it to act as a solvent, reagent, or medium in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(2-Butoxymethylethoxy)methylethoxy)propanol
- (2-(2-Isopropoxymethylethoxy)methylethoxy)propanol
- (2-(2-Methoxymethylethoxy)methylethoxy)propanol
Uniqueness
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is unique due to its specific combination of ether linkages and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and reactivity.
Eigenschaften
CAS-Nummer |
73467-20-6 |
|---|---|
Molekularformel |
C13H28O4 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-[1-[3-(2-methylpropoxy)propoxy]propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-12(2)10-15-7-5-8-16-11-13(3)17-9-4-6-14/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
FHESORQXALNZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCCOCC(C)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


